1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine
CAS No.:
Cat. No.: VC10192021
Molecular Formula: C22H30N4
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H30N4 |
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Molecular Weight | 350.5 g/mol |
IUPAC Name | 1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine |
Standard InChI | InChI=1S/C22H30N4/c1-2-6-20(7-3-1)18-24-12-9-22(10-13-24)26-16-14-25(15-17-26)19-21-8-4-5-11-23-21/h1-8,11,22H,9-10,12-19H2 |
Standard InChI Key | PYZJKEUEIGGIEL-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N2CCN(CC2)CC3=CC=CC=N3)CC4=CC=CC=C4 |
Canonical SMILES | C1CN(CCC1N2CCN(CC2)CC3=CC=CC=N3)CC4=CC=CC=C4 |
Introduction
Property | Value | Source |
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Molecular Formula | C<sub>22</sub>H<sub>30</sub>N<sub>4</sub> | |
Molecular Weight | 350.5 g/mol | |
Predicted LogP | ~2.8 (estimated via analogy) | – |
Aqueous Solubility | Low (analog data: <12 g/L) |
Synthetic Pathways and Optimization
The synthesis of 1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine likely follows modular strategies employed for analogous piperazine derivatives. A plausible route involves:
Synthesis of 1-Benzylpiperidin-4-amine
Piperidine precursors such as 1-benzyl-4-piperidone (CAS 3612-20-2) serve as critical intermediates . This compound is synthesized via a Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation :
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Dieckmann Cyclization: Benzylamine reacts with methyl acrylate to form a β-keto ester intermediate.
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Hydrolysis and Decarboxylation: Acidic hydrolysis removes ester groups, yielding 1-benzyl-4-piperidone.
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Reductive Amination: The ketone is converted to an amine using sodium cyanoborohydride or similar agents.
Table 2: Key Synthetic Parameters for 1-Benzyl-4-piperidone
Piperazine Functionalization
The piperazine moiety is introduced via nucleophilic substitution or reductive amination. For the pyridin-2-ylmethyl group:
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Alkylation: 1-Benzylpiperidin-4-amine reacts with 2-(chloromethyl)pyridine under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>).
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Purification: Column chromatography isolates the target compound, typically using gradients of ethyl acetate and hexane.
This method mirrors strategies used for synthesizing the pyridin-4-ylmethyl analog, albeit with adjusted stoichiometry to accommodate steric effects.
Physicochemical and Pharmacokinetic Properties
While experimental data specific to the 2-ylmethyl isomer are scarce, analogs provide predictive insights:
Solubility and Lipophilicity
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Aqueous Solubility: Estimated <12 g/L at 20°C, akin to 1-benzyl-4-piperidone .
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LogP: Predicted ~2.8 (ACD/Labs), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Stability
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Thermal Stability: Decomposition likely occurs above 230°F (based on flashpoint data for precursors) .
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Photostability: Benzyl and pyridine groups may confer sensitivity to UV light, necessitating storage in amber glass.
Table 3: Stability Profile (Analog Data)
Condition | Stability | Source |
---|---|---|
pH 7.4 (37°C) | Stable for 24 hours | |
UV Exposure | 10% degradation after 48 hours |
Target | Potential Effect | Source |
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5-HT<sub>1A</sub> | Anxiolytic activity | |
mAChRs | Cognitive enhancement | |
Topoisomerase IIα | Antitumor activity |
Challenges and Future Directions
Despite its promise, several hurdles must be addressed:
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Stereochemical Complexity: The compound’s chiral centers necessitate enantioselective synthesis to isolate pharmacologically active isomers.
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Metabolic Stability: Piperazine rings are prone to N-oxidation and ring cleavage, requiring prodrug strategies or structural modifications.
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Target Selectivity: Off-target interactions with adrenergic or histaminergic receptors could limit therapeutic utility.
Ongoing research should prioritize:
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Crystallographic Studies: To elucidate binding modes with putative targets.
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ADME Profiling: Assessing absorption, distribution, metabolism, and excretion in preclinical models.
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Structure-Activity Relationship (SAR) Analysis: Optimizing substituents to enhance potency and reduce toxicity.
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